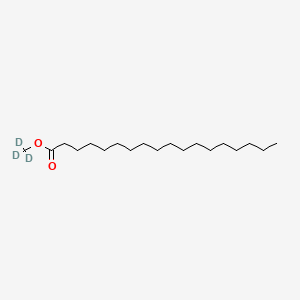
Methyl-d3 Stearate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl-d3 Stearate is a deuterium-labeled fatty acid ester. It is a derivative of octadecanoic acid (stearic acid) where three hydrogen atoms in the methyl group are replaced with deuterium. This compound is often used in scientific research to study metabolic pathways and mechanisms due to its isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of trideuteriomethyl octadecanoate typically involves the deuteration of methyl octadecanoate. One common method is the α-trideuteration of methylarenes, which can be achieved using bases such as sodium hydroxide or potassium tert-butoxide in a deuterated solvent like dimethyl sulfoxide-d6
Industrial Production Methods: Industrial production of trideuteriomethyl octadecanoate may involve large-scale deuteration processes using similar bases and deuterated solvents. The process is scaled up to ensure the efficient and cost-effective production of the compound while maintaining the fidelity of isotope substitution .
化学反応の分析
Types of Reactions: Methyl-d3 Stearate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated fatty acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include deuterated alcohols, acids, and substituted derivatives of trideuteriomethyl octadecanoate .
科学的研究の応用
Methyl-d3 Stearate has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in studies of reaction mechanisms and metabolic pathways.
Biology: The compound helps in understanding lipid metabolism and the role of fatty acids in biological systems.
Medicine: It is used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of fatty acids.
Industry: The compound is used in the development of deuterated drugs and other industrial applications where isotopic labeling is beneficial
作用機序
The mechanism of action of trideuteriomethyl octadecanoate involves its incorporation into metabolic pathways where it mimics the behavior of non-deuterated fatty acids. The presence of deuterium alters the kinetic isotope effects, providing insights into reaction mechanisms and metabolic processes. The compound targets various enzymes and pathways involved in lipid metabolism, allowing researchers to study the effects of isotopic substitution on these processes .
類似化合物との比較
d9-Caffeine: A deuterium-substituted isotopologue of caffeine where nine hydrogen atoms are replaced with deuterium.
Deuterated Fatty Acids: Other deuterated fatty acids with similar structures but different chain lengths or degrees of deuteration.
Uniqueness: Methyl-d3 Stearate is unique due to its specific deuterium labeling at the methyl group, which provides distinct advantages in tracing and studying metabolic pathways. Its high selectivity and fidelity in isotope substitution make it a valuable tool in scientific research .
特性
IUPAC Name |
trideuteriomethyl octadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-18H2,1-2H3/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEUJPJOZXNMSJ-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-Butyl (6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate](/img/structure/B592159.png)


![tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride](/img/structure/B592165.png)

![Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B592167.png)
![tert-butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B592168.png)
![tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate hydrochloride](/img/structure/B592170.png)
![tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B592173.png)





